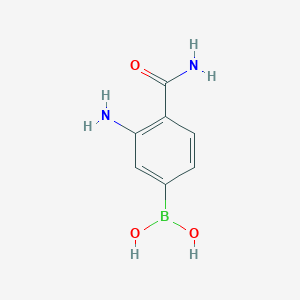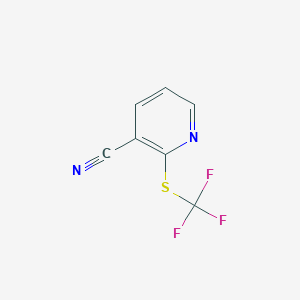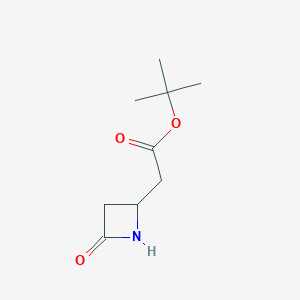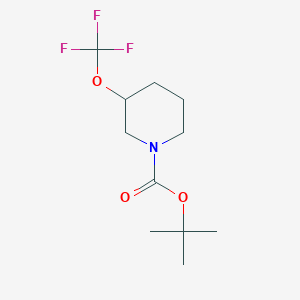![molecular formula C21H16O2 B11760772 4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected linearly. This specific compound features a methyl group at the 2’ position and aldehyde groups at the 4 and 4’’ positions, making it a versatile molecule in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the terphenyl core, which can be achieved through Suzuki coupling reactions between bromobenzene derivatives and phenylboronic acids. The introduction of the methyl group at the 2’ position can be accomplished via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The final step involves the formylation of the 4 and 4’’ positions using Vilsmeier-Haack reaction conditions, which include dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various nitro or bromo derivatives depending on the substituent introduced.
科学的研究の応用
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific binding affinities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable aromatic framework.
作用機序
The mechanism of action of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In chemical reactions, the aldehyde groups act as electrophilic centers, making the compound reactive towards nucleophiles. The aromatic rings provide a stable conjugated system, which can participate in π-π interactions and electron transfer processes. These properties make it a valuable intermediate in various organic transformations and material science applications.
類似化合物との比較
Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl and aldehyde groups, making it less reactive.
4’-Methyl-[1,1’4’,1’'-terphenyl]: Similar structure but with a methyl group at a different position.
4,4’‘-Diformyl-[1,1’4’,1’'-terphenyl]: Similar but without the methyl group.
Uniqueness
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both the methyl group and the aldehyde groups, which provide distinct reactivity and functionalization options. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
特性
分子式 |
C21H16O2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
4-[4-(4-formylphenyl)-3-methylphenyl]benzaldehyde |
InChI |
InChI=1S/C21H16O2/c1-15-12-20(18-6-2-16(13-22)3-7-18)10-11-21(15)19-8-4-17(14-23)5-9-19/h2-14H,1H3 |
InChIキー |
AYQLKZPTRGFNRY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)

![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)

